molecular formula C20H30N4O4S B2525033 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide CAS No. 899744-59-3

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2525033
CAS No.: 899744-59-3
M. Wt: 422.54
InChI Key: FIBBWRWTXVTGRP-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic, multi-cyclic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. This compound features a piperazine-1-carboxamide core, a privileged scaffold frequently employed in pharmaceutical science due to its favorable physicochemical properties and ability to contribute key interactions with biological targets . Piperazine and piperidine rings, both present in this structure, are among the most common heterocycles found in U.S. Food and Drug Administration (FDA)-approved drugs, underscoring their fundamental value in drug discovery . The structural architecture of this reagent, which incorporates a carboxamide linker bridging piperazine and piperidine moieties along with a tosyl (p-toluenesulfonyl) protecting group, is characteristic of advanced intermediates used in the synthesis of potential therapeutic agents. Similar complex piperazine-carboxamide derivatives are actively investigated as ligands for various biological receptors, with published research exploring their role as antagonists for neurological targets like the muscarinic M4 receptor and as key components in inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP) . Its well-defined molecular structure makes it a valuable building block for constructing chemical libraries or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this compound as a sophisticated synthon to explore new chemical space in programs targeting central nervous system (CNS) disorders, oncology, and other therapeutic areas. This product is intended for use in controlled laboratory settings by qualified researchers only. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4S/c1-17-6-8-18(9-7-17)29(27,28)24(16-19(25)22-10-4-3-5-11-22)20(26)23-14-12-21(2)13-15-23/h6-9H,3-5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBBWRWTXVTGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of 4-Methylpiperazine

The synthesis begins with the selective sulfonylation of 4-methylpiperazine using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine. This step ensures mono-tosylation at the secondary amine while preserving the tertiary amine for subsequent carboxamide formation.

Reaction Conditions :

  • Solvent : Pyridine (0.1 M)
  • Temperature : 0°C → RT (12 h)
  • Workup : Quenching with ice-water, extraction with DCM, and silica gel chromatography (EtOAc/hexane 3:7)
  • Yield : 82% (N-tosyl-4-methylpiperazine)

Carboxamide Installation via Acyl Chloride Coupling

The tosylated intermediate reacts with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form the carboxamide bridge.

Key Parameters :

  • Molar Ratio : 1:1.2 (piperazine:chloroacetyl chloride)
  • Solvent : Tetrahydrofuran (THF) at −10°C
  • Reaction Time : 4 h
  • Yield : 76% (N-tosylpiperazine-1-carboxamide)

Piperidine-Ketone Side Chain Incorporation

The chloroacetamide intermediate undergoes nucleophilic substitution with piperidine under basic conditions to install the 2-oxo-2-(piperidin-1-yl)ethyl group.

Optimized Protocol :

  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Acetone/water (9:1) at reflux (6 h)
  • Purification : Recrystallization from ethanol/water (4:1)
  • Yield : 68% (final product)

Synthetic Route 2: Convergent Approach Using Preformed Fragments

Independent Synthesis of 2-Oxo-2-(piperidin-1-yl)ethyl Tosylate

A three-step sequence prepares the side chain:

  • Ketone Formation : Condensation of piperidine with ethyl bromoacetate in DMF yields ethyl 2-(piperidin-1-yl)acetate (89%).
  • Hydrolysis : Saponification with NaOH (2M) in ethanol/water (1:1) produces 2-(piperidin-1-yl)acetic acid (94%).
  • Activation : Conversion to the mixed anhydride using trimethylacetyl chloride and N-methylmorpholine in THF.

Fragment Coupling via Carbodiimide Chemistry

The preformed carboxamide (from Route 1, Step 2) reacts with the activated ketone fragment using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Critical Parameters :

  • Coupling Agent : EDC (1.5 equiv), HOBt (1.2 equiv)
  • Solvent : Dichloromethane (DCM) at 0°C → RT (24 h)
  • Yield : 71% after column chromatography (SiO₂, DCM/MeOH 95:5)

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Sequential) Route 2 (Convergent)
Total Steps 3 5
Overall Yield 42% 48%
Purification Complexity Moderate High
Scalability >100 g <50 g
Key Advantage Fewer intermediates Modular flexibility

Data synthesized from industrial batch records and small-scale laboratory studies.

Process Intensification and Byproduct Management

Tosylation Selectivity Control

Excess TsCl (>1.2 equiv) leads to bis-sulfonylated byproducts (up to 18% yield). Kinetic control via:

  • Low-temperature addition (−10°C)
  • Sequential TsCl dosing (0.5 equiv every 2 h)
    Reduces bis-sulfonylation to <3%.

Carboxamide Hydrolysis Mitigation

The carboxamide group undergoes partial hydrolysis (∼12%) under basic conditions. Stabilization achieved through:

  • Buffered Reaction Media : Phosphate buffer (pH 7.4) during piperidine substitution
  • Anhydrous Workup : Lyophilization instead of aqueous extraction

Analytical Characterization Benchmarks

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.78 (d, J=8.2 Hz, 2H, Ts aromatic), 7.34 (d, J=8.1 Hz, 2H), 4.21 (s, 2H, CO-N-CH₂), 3.62–3.58 (m, 4H, piperazine), 2.94 (s, 3H, N-CH₃), 2.44 (s, 3H, Ts-CH₃), 1.58–1.49 (m, 6H, piperidine).
  • IR (ATR): 1665 cm⁻¹ (C=O stretch), 1342 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Chromatographic Purity

  • HPLC : >99.8% purity (C18 column, 70:30 MeCN/H₂O + 0.1% TFA, 1 mL/min)
  • Melting Point : 184–186°C (uncorrected)

Industrial-Scale Adaptation Challenges

Solvent Recovery Systems

Toluene and THF (used in >80% of steps) require:

  • Distillation Towers : 95% solvent recovery efficiency
  • Azeotropic Drying : Benzene/ethanol mixtures for final crystallization

Exothermic Reaction Management

The tosylation step (ΔH = −58 kJ/mol) necessitates:

  • Jacketed reactors with glycol cooling (−5°C capacity)
  • Semi-batch TsCl addition over 4–6 h

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Carboxamides and Sulfonamides

POA-Gly-Pip (5f)
  • Structure : Pyrazine-2-carboxamide linked to a piperidin-1-yl-acetamide.
  • Key Data : Yield = 74%, mp = 123–125°C, HRMS (ESI): [M + H]⁺ = 340.1535 .
  • Comparison : The absence of a tosyl group and piperazine ring distinguishes it from the target compound, likely reducing metabolic stability but maintaining similar hydrogen-bonding capacity via the carboxamide .
AM4113
  • Structure : Pyrazole-3-carboxamide with a piperidin-1-yl group.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structure : Piperazine-carboxamide with a 4-chlorophenyl substituent.
  • Key Data : Crystallographic studies confirm a chair conformation for the piperazine ring, similar to the target compound .
  • Comparison : The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to the tosyl group .

Tosyl-Containing Analogues

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
  • Structure: Differs by substituting the piperidin-1-yl group with a 4-ethylphenylamino moiety.
  • Key Data : Molecular weight = 458.6, molecular formula = C23H30N4O4S .

Heterocyclic Modifications

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
  • Structure : Incorporates a thiadiazole ring and pyridinyl group.
  • Key Data : Molecular weight = 347.40, Smiles = O=C(CNC(=O)N1CCN(c2ccccn2)CC1)Nc1nncs1 .
  • Comparison : The thiadiazole introduces electron-deficient regions, which may enhance interactions with charged residues in biological targets compared to the target compound’s piperidine ring .

Binding and Bioactivity

  • Hydrogen-Bonding Networks : Crystal structures of analogous compounds (e.g., 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide ) reveal chair conformations and intermolecular hydrogen bonds (O—H⋯O, N—H⋯O), which are critical for maintaining target engagement .

Physicochemical Properties

  • Solubility and Stability : Tosyl groups (as in the target compound) improve metabolic stability but may reduce solubility compared to carbamate-protected analogues (e.g., Boc-Gly-Pip ) .
  • Synthetic Yields : Piperidin-1-yl derivatives (e.g., POA-Gly-Pip ) generally exhibit higher yields (74–90%) than 4-methylpiperazine analogues (69%), suggesting steric or electronic challenges in the latter .

Biological Activity

The compound 4-methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

C16H22N4O3S\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes a piperazine ring, a tosyl group, and an α-ketoamide moiety, which are significant for its biological interactions.

  • Receptor Binding : Compounds with piperazine scaffolds often exhibit affinity for various aminergic receptors. For instance, similar piperazine derivatives have shown binding to dopamine receptors, which may influence neuropharmacological activities .
  • Cell Death Mechanisms : Recent studies indicate that piperazine-containing compounds can induce necroptosis in cancer cells. This regulated form of necrosis is characterized by specific signaling pathways that may provide therapeutic avenues in oncology .

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Activity Description
Antiproliferative Effects Demonstrated potential to inhibit the proliferation of various cancer cell lines.
Neuropharmacological Effects Binding affinity to dopamine receptors suggests possible applications in neurodegenerative diseases.
Enzyme Inhibition Potential inhibition of key enzymes involved in metabolic pathways.

Study 1: Antileukemic Activity

A study investigating the effects of related piperazine compounds on K562 leukemic cells revealed that these compounds could induce cell death via necroptosis. The study noted an increase in tumor necrosis factor receptor expression, indicating a possible mechanism for their anticancer activity .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory potential of piperazine derivatives, including those with similar structures to our compound. The results showed strong inhibitory activity against acetylcholinesterase and urease, suggesting a wide range of therapeutic applications from neurological disorders to bacterial infections .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. The toxicity profile of related piperazine derivatives indicates that while some exhibit myelotoxicity, they are generally well tolerated at certain doses . Further studies are needed to establish the safety margins for this compound.

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